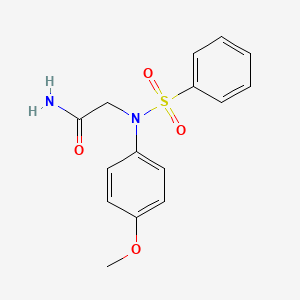![molecular formula C15H16ClN3O2 B5807901 2-[(2-chlorophenoxy)methyl]-5-(isobutylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B5807901.png)
2-[(2-chlorophenoxy)methyl]-5-(isobutylamino)-1,3-oxazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-chlorophenoxy)methyl]-5-(isobutylamino)-1,3-oxazole-4-carbonitrile, also known as IVM, is a chemical compound that has been widely studied for its potential applications in scientific research. IVM is a member of the avermectin family of compounds, which are derived from the soil bacterium Streptomyces avermitilis.
Aplicaciones Científicas De Investigación
2-[(2-chlorophenoxy)methyl]-5-(isobutylamino)-1,3-oxazole-4-carbonitrile has been widely studied for its potential applications in scientific research. One of the most significant applications of this compound is in the study of ion channels, which are proteins that allow ions to pass through cell membranes. This compound has been shown to bind to and modulate the activity of several types of ion channels, including GABA and glutamate receptors.
Mecanismo De Acción
The mechanism of action of 2-[(2-chlorophenoxy)methyl]-5-(isobutylamino)-1,3-oxazole-4-carbonitrile involves its binding to ion channels, which leads to the modulation of their activity. Specifically, this compound binds to the allosteric site of ion channels, which results in the opening or closing of the channel. This modulation of ion channel activity has been shown to have a wide range of effects on cellular processes, including neurotransmission, muscle contraction, and immune function.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. These effects include the modulation of neurotransmitter release, muscle contraction, and immune function. Additionally, this compound has been shown to have antiparasitic and antiviral properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(2-chlorophenoxy)methyl]-5-(isobutylamino)-1,3-oxazole-4-carbonitrile has several advantages for use in lab experiments. It is a potent and selective modulator of ion channel activity, which makes it a useful tool for studying ion channel function. Additionally, this compound has been shown to have low toxicity and is relatively easy to use in experiments.
However, there are also limitations to the use of this compound in lab experiments. One limitation is that it is a complex molecule, which makes it difficult to synthesize and purify. Additionally, this compound has a relatively short half-life, which means that it needs to be administered frequently in experiments.
Direcciones Futuras
There are several future directions for the study of 2-[(2-chlorophenoxy)methyl]-5-(isobutylamino)-1,3-oxazole-4-carbonitrile. One area of research is the development of new methods for synthesizing and purifying this compound. Another area of research is the identification of new ion channels that are modulated by this compound. Additionally, there is ongoing research into the potential therapeutic applications of this compound, including its use as an antiparasitic and antiviral agent.
Conclusion:
In conclusion, this compound is a complex chemical compound that has been widely studied for its potential applications in scientific research. It has been shown to have a wide range of effects on cellular processes, including neurotransmission, muscle contraction, and immune function. While there are limitations to the use of this compound in lab experiments, its potent and selective modulation of ion channel activity makes it a useful tool for studying ion channel function. Ongoing research into this compound is likely to lead to new insights into its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of 2-[(2-chlorophenoxy)methyl]-5-(isobutylamino)-1,3-oxazole-4-carbonitrile involves several steps, including the fermentation of Streptomyces avermitilis, extraction of the avermectin compounds, and chemical modification of the compounds to produce this compound. The synthesis method of this compound is complex and requires specialized equipment and expertise.
Propiedades
IUPAC Name |
2-[(2-chlorophenoxy)methyl]-5-(2-methylpropylamino)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2/c1-10(2)8-18-15-12(7-17)19-14(21-15)9-20-13-6-4-3-5-11(13)16/h3-6,10,18H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPEJGGJRSMNNNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=C(N=C(O1)COC2=CC=CC=C2Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[(2-methyl-2H-tetrazol-5-yl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5807825.png)
![{4-[(diphenylacetyl)amino]phenyl}acetic acid](/img/structure/B5807831.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide](/img/structure/B5807845.png)
![N-[1-(3-isopropenylphenyl)-1-methylethyl]-4-methyl-1-piperidinecarboxamide](/img/structure/B5807848.png)
![1-(cyclopropylcarbonyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5807855.png)
![5-[(4-methoxyphenyl)amino]-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5807860.png)

![4-ethoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5807879.png)



![2-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenol](/img/structure/B5807914.png)
